molecular formula C21H25NO2 B2595691 trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid CAS No. 102390-36-3

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid

Cat. No.: B2595691
CAS No.: 102390-36-3
M. Wt: 323.436
InChI Key: BQCQUSWZXHRQBW-MXVIHJGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid is a cyclohexane derivative characterized by a trans-configuration of substituents on the cyclohexane ring. The molecule features a carboxylic acid group at position 1 and a bis(phenylmethyl)amino (dibenzylamino) group at position 2. This bulky aromatic substituent distinguishes it from simpler cyclohexanecarboxylic acid derivatives.

Properties

IUPAC Name

4-(dibenzylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQUSWZXHRQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with bis(phenylmethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifibrinolytic Agent

Trans-4-amino-1-cyclohexanecarboxylic acid is primarily recognized for its role as an antifibrinolytic agent. It inhibits plasmin-induced fibrinolysis, making it useful in managing various hemorrhagic conditions, including:

  • Surgical Bleeding : It is administered during surgeries to prevent excessive bleeding.
  • Hemorrhagic Disorders : It helps in treating conditions characterized by abnormal bleeding.

Table 1: Summary of Antifibrinolytic Applications

ApplicationDescription
Surgical ProceduresReduces bleeding during operations
Hemorrhagic DiseasesTreats conditions with abnormal bleeding
Lysine AnalogueCharacterizes binding sites in plasminogen

1.2 Inflammatory and Chronic Diseases

Research indicates that trans-4-amino-1-cyclohexanecarboxylic acid derivatives exhibit low toxicity and can be utilized for treating inflammatory diseases such as:

  • Rheumatism
  • Systemic Lupus Erythematosus (SLE)

These compounds have demonstrated inhibitory effects on platelet aggregation and polymorphonuclear leukocyte migration, contributing to their therapeutic potential in chronic inflammatory conditions .

Dermatological Applications

2.1 Skin Barrier Recovery

Studies have shown that trans-4-amino-1-cyclohexanecarboxylic acid accelerates barrier recovery in damaged skin. For instance, a study involving hairless mice demonstrated that its application post-injury significantly improved epidermal recovery compared to controls . This effect is attributed to its ability to inhibit proteolytic activity associated with skin barrier dysfunction.

Table 2: Effects on Skin Barrier Recovery

Study TypeFindings
Mouse ModelEnhanced barrier recovery after epidermal injury
Human Skin StudiesReduced epidermal hyperplasia with repeated applications

Cosmetic Formulations

Trans-4-amino-1-cyclohexanecarboxylic acid has been incorporated into cosmetic formulations targeting melasma and other hyperpigmentation disorders. A randomized controlled study assessed a combination formulation containing this compound and found it effective in reducing melanin levels in treated individuals .

Research Insights and Case Studies

Several studies have explored the biochemical mechanisms underlying the efficacy of trans-4-amino-1-cyclohexanecarboxylic acid:

  • Mechanism of Action : The compound acts as a serine protease inhibitor, which is crucial for its antifibrinolytic properties. This mechanism is particularly relevant in conditions where proteolytic activity is elevated due to tissue injury or inflammation.
  • Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of formulations containing trans-4-amino-1-cyclohexanecarboxylic acid for various dermatological and systemic conditions, highlighting its versatility as a therapeutic agent.

Mechanism of Action

The mechanism of action of trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid and related compounds:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Bis(phenylmethyl)amino ~355.44 (calculated) Not reported Research applications (hypothetical)
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) Aminomethyl 157.21 386–388 (literature) Antifibrinolytic agent
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl 238.71 252–254 Atovaquone impurity
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl ~264.30 (calculated) Not reported Structural studies
trans-4-tert-Butylcyclohexanecarboxylic acid tert-Butyl 184.28 172–174 Chemical intermediate

Substituent Effects on Physicochemical Properties

  • Bis(phenylmethyl)amino group: Introduces significant steric bulk and aromaticity, likely reducing aqueous solubility compared to smaller substituents like aminomethyl (tranexamic acid) . The electron-rich phenyl groups may enhance π-π stacking interactions in supramolecular systems.
  • Aminomethyl group (tranexamic acid): Enhances water solubility and bioavailability, critical for its antifibrinolytic activity. The primary amine facilitates binding to plasminogen .
  • The chlorine atom can act as a hydrogen-bond acceptor .
  • Phenoxymethyl group: Combines aromaticity with ether functionality, balancing solubility and rigidity. The phenoxymethyl derivative’s crystal structure adopts a chair conformation, typical of trans-cyclohexane derivatives .
  • tert-Butyl group: Provides steric hindrance, stabilizing the trans configuration and influencing solubility in non-polar solvents .

Biological Activity

trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid , often referred to as a derivative of trans-4-aminocyclohexanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the conversion of p-aminobenzoic acid through various catalytic processes. Recent advancements have showcased efficient methods for achieving high yields of the trans isomer, which is crucial for its biological activity. The following table summarizes key synthesis methods and their outcomes:

Synthesis MethodYield (%)ConditionsReference
Catalytic hydrogenation73Mild conditions
One-pot process with aprotic solvent68Basic conditions
Epimerization from cis form>75Use of sodium hydroxide

The biological activity of this compound is primarily attributed to its role as an anti-fibrinolytic agent. It functions by inhibiting plasmin, a serine protease involved in the breakdown of fibrin in blood clots. This inhibition accelerates barrier recovery in epidermal tissues and reduces hyperplasia induced by skin injuries.

Case Studies

  • Epidermal Barrier Recovery :
    A study demonstrated that topical application of trans-4-(aminomethyl)cyclohexanecarboxylic acid significantly accelerated the recovery of the epidermal barrier in both human and mouse models after injury. The results indicated a reduction in protease activity, suggesting a protective effect against skin damage .
  • Melasma Treatment :
    In a clinical trial involving Thai adults with melasma, a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid showed promising results in reducing pigmentation compared to control treatments. The study highlighted its potential as a topical agent for skin disorders .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the phenylmethyl groups can enhance its potency and selectivity against specific proteases. This has implications for designing more effective derivatives for therapeutic use.

Safety Profile

Despite its efficacy, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon exposure . Thus, appropriate handling and formulation strategies are essential to mitigate these risks during pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for trans-4-[Bis(phenylmethyl)amino]cyclohexanecarboxylic acid, and how can isomer purity be ensured?

Answer: A common approach involves:

Esterification : Reacting the cyclohexanecarboxylic acid precursor with ethanol or methanol under acidic conditions to form the ethyl/methyl ester, improving solubility for subsequent steps .

Amine Functionalization : Introducing the bis(phenylmethyl)amino group via nucleophilic substitution or reductive amination. For example, reacting the ester with benzyl chloride derivatives in the presence of a base (e.g., K2_2CO3_3) .

Hydrolysis : Converting the ester back to the carboxylic acid using NaOH or HCl in aqueous ethanol .
To ensure isomer purity:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate trans and cis isomers .
  • Crystallization : Recrystallize from hexane or ethanol to isolate the trans isomer, as seen in analogous cyclohexane derivatives .

Q. How can X-ray crystallography validate the stereochemistry and conformation of this compound?

Answer:

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles. SHELX programs (e.g., SHELXL) are standard for structure refinement .

Conformation Analysis : The cyclohexane ring typically adopts a chair conformation , with substituents in equatorial positions to minimize steric strain. Compare bond lengths (average C–C: ~1.517 Å) and endocyclic angles (~110.9°) to reference structures .

Validation Tools : ORTEP-III or Olex2 can visualize thermal ellipsoids and hydrogen bonding networks .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC : Quantify isomer purity (>98% trans) using a C18 column with UV detection at 254 nm .
  • NMR : Confirm substitution patterns via 1^1H and 13^13C NMR. For example, axial protons on the cyclohexane ring show distinct coupling constants (~10–12 Hz) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., C21_{21}H25_{25}NO2_2: calc. 335.19 g/mol) .

Advanced Research Questions

Q. How does this compound interact pharmacologically as a VLA-4 antagonist, and what experimental models validate its efficacy?

Answer:

  • Mechanism : The carboxylic acid group binds to the metal ion-dependent adhesion site (MIDAS) on integrin α4β1, inhibiting leukocyte adhesion .
  • In Vitro Assays :
    • Cell Adhesion Inhibition : Measure IC50_{50} values using Jurkat T-cells and VCAM-1-coated plates (typical IC50_{50} < 10 nM) .
    • Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd_d) .
  • In Vivo Models :
    • Asthma : Administer orally (1–10 mg/kg) in ovalbumin-challenged guinea pigs; reduce eosinophil counts in bronchoalveolar lavage .

Q. How can discrepancies in bioactivity data arise due to stereochemical impurities, and how are they resolved?

Answer:

  • Root Causes :
    • Residual cis isomers (>2%) may exhibit off-target effects .
    • Degradation under acidic/basic conditions (e.g., epimerization during hydrolysis) .
  • Resolution Strategies :
    • Chiral HPLC : Use a Chiralpak AD-H column to quantify enantiomeric excess .
    • Stability Studies : Monitor isomer ratios under physiological pH (7.4) via LC-MS over 24 hours .

Q. What computational methods support the design of derivatives with enhanced pharmacokinetic profiles?

Answer:

QSAR Modeling : Correlate substituent lipophilicity (ClogP) with oral bioavailability. Reducing polar surface area (<80 Å2^2) improves intestinal absorption .

Docking Simulations : AutoDock Vina predicts binding poses to VLA-4’s α4 subunit. Prioritize derivatives with hydrogen bonds to Asp-154 and Asp-175 .

MD Simulations : GROMACS assesses conformational stability in aqueous environments (e.g., solvation free energy < −20 kcal/mol) .

Q. How is this compound utilized in photopolymerization research, and what methodologies apply?

Answer:

  • Role : As a photobase generator (PBG), the amine group releases DBU (a superbase) under UV light, initiating radical polymerization .
  • Methodology :
    • Synthesis : Couple the cyclohexanecarboxylic acid with thioxanthone via amidation (PPA catalyst, 120°C) .
    • Photocuring : Irradiate (λ = 365 nm, 10 mW/cm2^2) a mixture with TMPTA monomer; monitor conversion via FTIR (C=C peak at 1630 cm1^{-1}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.